1-(2-methylpropyl)-1H-indazole-5-carbaldehyde
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Overview
Description
1-(2-methylpropyl)-1H-indazole-5-carbaldehyde is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This compound is characterized by the presence of an aldehyde group at the 5-position of the indazole ring and a 2-methylpropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-indazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 1-(2-methylpropyl)-1H-indazole-5-carboxylic acid
Reduction: 1-(2-methylpropyl)-1H-indazole-5-methanol
Substitution: Various substituted indazoles depending on the substituent introduced
Scientific Research Applications
1-(2-methylpropyl)-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-methylpropyl)-1H-indazole-5-carbaldehyde can be compared with other similar compounds, such as:
1H-indazole-5-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-methylpropyl)-1H-indazole-3-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and applications.
1-(2-methylpropyl)-1H-indazole-5-carboxylic acid:
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-4-3-10(8-15)5-11(12)6-13-14/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
QSJORQAUQWXHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C=O)C=N1 |
Origin of Product |
United States |
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